Xanthine oxidase-IN-5
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Overview
Description
Xanthine oxidase-IN-5 is a synthetic compound designed to inhibit the activity of xanthine oxidase, an enzyme involved in the oxidative metabolism of purines. Xanthine oxidase catalyzes the conversion of hypoxanthine to xanthine and subsequently to uric acid. Elevated levels of uric acid can lead to conditions such as gout and hyperuricemia. Therefore, inhibitors of xanthine oxidase are of significant interest in the treatment of these conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Xanthine oxidase-IN-5 typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Core Structure: The initial step involves the formation of a core heterocyclic structure, often through cyclization reactions.
Functional Group Modifications: Subsequent steps involve the introduction of various functional groups to enhance the inhibitory activity against xanthine oxidase. This may include halogenation, alkylation, or acylation reactions.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Xanthine oxidase-IN-5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the inhibitory activity.
Substitution: Substitution reactions, such as halogenation or alkylation, can introduce new functional groups to the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while alkylation may involve alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or halogen groups .
Scientific Research Applications
Xanthine oxidase-IN-5 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the inhibition mechanisms of xanthine oxidase and to develop new inhibitors with improved efficacy.
Biology: The compound is used in biological studies to understand the role of xanthine oxidase in cellular metabolism and oxidative stress.
Medicine: this compound is investigated for its potential therapeutic applications in treating conditions like gout, hyperuricemia, and cardiovascular diseases.
Mechanism of Action
Xanthine oxidase-IN-5 exerts its effects by binding to the active site of xanthine oxidase, thereby inhibiting its catalytic activity. The compound interacts with key residues in the enzyme’s active site, such as Glu1261 and Arg880, through hydrogen bonding and hydrophobic interactions. This prevents the conversion of hypoxanthine to xanthine and subsequently to uric acid, reducing uric acid levels in the body .
Comparison with Similar Compounds
Similar Compounds
Allopurinol: A well-known xanthine oxidase inhibitor used clinically to treat gout and hyperuricemia.
Febuxostat: Another xanthine oxidase inhibitor with a different chemical structure but similar therapeutic applications.
Topiroxostat: A newer xanthine oxidase inhibitor with improved selectivity and potency.
Uniqueness
Xanthine oxidase-IN-5 is unique due to its specific structural modifications that enhance its inhibitory activity and selectivity towards xanthine oxidase. Unlike some other inhibitors, it may exhibit fewer side effects and improved pharmacokinetic properties, making it a promising candidate for further development .
Properties
Molecular Formula |
C18H16FN3O3 |
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Molecular Weight |
341.3 g/mol |
IUPAC Name |
5-fluoro-2-[[1-[(3-methoxyphenyl)methyl]triazol-4-yl]methoxy]benzaldehyde |
InChI |
InChI=1S/C18H16FN3O3/c1-24-17-4-2-3-13(7-17)9-22-10-16(20-21-22)12-25-18-6-5-15(19)8-14(18)11-23/h2-8,10-11H,9,12H2,1H3 |
InChI Key |
CYKGEFAYEZMOJC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C=C(N=N2)COC3=C(C=C(C=C3)F)C=O |
Origin of Product |
United States |
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